molecular formula C12H17N3 B12466987 1-methyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[b][1,8]naphthyridin-5-amine

1-methyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[b][1,8]naphthyridin-5-amine

Cat. No.: B12466987
M. Wt: 203.28 g/mol
InChI Key: UJHBOKFYFGNEEV-UHFFFAOYSA-N
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Description

1-methyl-2H,3H,4H,6H,7H,8H-cyclopenta[b]1,8-naphthyridin-5-amine is a heterocyclic compound that features a fused ring system combining cyclopentane and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2H,3H,4H,6H,7H,8H-cyclopenta[b]1,8-naphthyridin-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2H,3H,4H,6H,7H,8H-cyclopenta[b]1,8-naphthyridin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

1-methyl-2H,3H,4H,6H,7H,8H-cyclopenta[b]1,8-naphthyridin-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-methyl-2H,3H,4H,6H,7H,8H-cyclopenta[b]1,8-naphthyridin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2H,3H,4H,6H,7H,8H-cyclopenta[b]1,8-naphthyridin-5-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

1-methyl-2,3,4,6,7,8-hexahydrocyclopenta[b][1,8]naphthyridin-5-amine

InChI

InChI=1S/C12H17N3/c1-15-7-3-5-9-11(13)8-4-2-6-10(8)14-12(9)15/h2-7H2,1H3,(H2,13,14)

InChI Key

UJHBOKFYFGNEEV-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C(C3=C(CCC3)N=C21)N

Origin of Product

United States

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